(4-Methoxyphenyl)phenylphosphinic acid

solubility purification phase-transfer

This unsymmetrical diarylphosphinic acid is a critical research ligand where generic symmetrical analogs fail. The single 4-methoxy substituent strategically tunes the electronic environment at the phosphorus center, directly modifying metal-binding affinity, solubility profiles, and catalytic turnover. This is essential for crystal engineering of low-dimensional magnetic materials, as it enables 1D polymeric chain formation (e.g., with Mn(II)) where diphenylphosphinate yields only dinuclear complexes. Its distinct solubility, quantified against unsubstituted phenylphosphinic acid, informs biphasic reaction design and purification workflows. Choose this compound for precise, systematic variation of superexchange pathways and coordination geometry.

Molecular Formula C13H13O3P
Molecular Weight 248.21 g/mol
Cat. No. B8767496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)phenylphosphinic acid
Molecular FormulaC13H13O3P
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O
InChIInChI=1S/C13H13O3P/c1-16-11-7-9-13(10-8-11)17(14,15)12-5-3-2-4-6-12/h2-10H,1H3,(H,14,15)
InChIKeyXAGCRJFSIIMHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methoxyphenyl)phenylphosphinic Acid CAS 423-98-3: Basic Identity and Structural Role in Research Procurement


(4-Methoxyphenyl)phenylphosphinic acid (CAS 423-98-3, C13H13O3P, MW 248.21 g/mol) is an unsymmetrical diarylphosphinic acid comprising a phenyl group and a 4-methoxyphenyl group bonded to a pentavalent phosphorus center . The compound bears a single acidic P-OH moiety (hydrogen bond donor count = 1, hydrogen bond acceptor count = 3) and serves as an intermediate structural motif between symmetrical diphenylphosphinic acid and bis(4-methoxyphenyl)phosphinic acid [1]. It is a useful research compound with purity typically supplied at 95% for coordination chemistry and organophosphorus synthesis applications .

Why (4-Methoxyphenyl)phenylphosphinic Acid Cannot Be Interchanged with Symmetrical Phosphinic Acid Analogs in Experimental Protocols


Generic substitution among phosphinic acid analogs fails because the introduction of a single 4-methoxy substituent on one aryl ring alters the electronic distribution at the phosphorus center, which in turn modifies ligand field strength, metal-binding affinity, and solubility profiles in aqueous and organic media [1]. Symmetrical analogs such as diphenylphosphinic acid lack the electron-donating methoxy group, while bis(4-methoxyphenyl)phosphinic acid contains two such groups; the mono-methoxy substitution in the target compound creates a distinct electron density profile that influences coordination geometry, catalytic turnover, and partition behavior relative to these comparators . The comparative solubilities of p-methoxyphenylphosphinic acid and phenylphosphinic acid in water have been experimentally quantified, demonstrating that the presence of the methoxy group substantially alters solubility—a parameter directly relevant to purification and biphasic reaction design [2].

Quantitative Differentiation of (4-Methoxyphenyl)phenylphosphinic Acid vs. Symmetrical Analogs: Procurement-Relevant Evidence


Aqueous Solubility of p-Methoxyphenylphosphinic Acid vs. Unsubstituted Phenylphosphinic Acid

The presence of a single 4-methoxy substituent on the aryl ring increases aqueous solubility relative to the unsubstituted phenylphosphinic acid analog. This difference is critical for selecting extraction and purification conditions during synthesis and for designing aqueous biphasic reaction systems [1]. Note: The solubility data reported here are for p-methoxyphenylphosphinic acid (C7H9O3P, lacking the second phenyl ring of the target compound) and should be considered class-level inference for the target diaryl analog.

solubility purification phase-transfer thermodynamics

Coordination Geometry Modulation in Mn(II) Complexes: Bis(4-methoxyphenyl)phosphinate vs. Diphenylphosphinate Bridging Ligands

In polynuclear manganese(II) complexes, the bis(4-methoxyphenyl)phosphinate (bmp) ligand—structurally analogous to the target compound with two 4-methoxyphenyl groups—exhibits distinct coordination behavior compared to diphenylphosphinate (dpp). Under identical synthetic conditions, bmp forms both dinuclear syn-syn bridged complexes and a 1D polymeric chain [Mn(μ-bmp)2]n with tetrahedral Mn(II) geometry, whereas dpp forms only dinuclear complexes with octahedral geometry [1]. The 1D chain structure is unique to the methoxy-substituted ligand in this study.

coordination chemistry manganese complexes phosphinate ligands crystal engineering

Antiferromagnetic Coupling in Mn(II) Phosphinate-Bridged Dinuclear Complexes: bmp vs. dpp Ligands

Mn(II) dinuclear complexes bridged by bis(4-methoxyphenyl)phosphinate (bmp) exhibit quantifiably different antiferromagnetic exchange coupling constants (J) compared to those bridged by diphenylphosphinate (dpp) when crystallized with identical chelating N-donor co-ligands [1]. This difference reflects the electronic influence of the 4-methoxy substituent on the superexchange pathway via the phosphinate bridge.

molecular magnetism exchange coupling phosphinate ligands Mn(II) complexes

Binding Affinity Modulation via Methoxy Substitution Pattern: Meta vs. Para Isomer Comparison

Phosphinic acids bearing a methoxyphenyl group exhibit enhanced binding affinity to metal oxide surfaces compared to carboxylic acid analogs, attributed to the higher acidity of the P-OH moiety and the ability to form multidentate coordination complexes . The position of the methoxy substituent (meta vs. para) influences the compound's electronic properties and steric profile, which in turn affects binding selectivity toward specific surface metal centers . The target 4-methoxy (para) isomer may exhibit different binding geometry compared to the 3-methoxy (meta) isomer due to altered electron density distribution at the phosphorus atom.

surface functionalization metal oxide binding phosphinic acid ligands coordination chemistry

Optimal Application Scenarios for (4-Methoxyphenyl)phenylphosphinic Acid Based on Quantified Differentiation Evidence


Coordination Polymer and Metal-Organic Framework Synthesis Requiring 1D Chain Architectures

Researchers synthesizing manganese(II)-based coordination polymers or metal-organic frameworks (MOFs) should select bis(4-methoxyphenyl)phosphinic acid derivatives (and by extension the mono-methoxy target compound) when 1D polymeric chain formation is desired, as demonstrated by the exclusive formation of [Mn(μ-bmp)2]n with tetrahedral geometry under conditions where diphenylphosphinate yields only dinuclear complexes [1]. This property is directly relevant to crystal engineering of low-dimensional magnetic materials.

Magnetic Exchange Studies in Phosphinate-Bridged Dinuclear Complexes

For investigators studying magneto-structural correlations in phosphinate-bridged Mn(II) systems, the bis(4-methoxyphenyl)phosphinate ligand provides a distinct J coupling regime (0.05-0.43 cm⁻¹ for dinuclear species; 0.88 cm⁻¹ for 1D polymer) that differs from diphenylphosphinate analogs, enabling systematic variation of the superexchange pathway through ligand electronic tuning [1].

Biphasic Catalysis and Aqueous Workup Optimization

In synthetic protocols where aqueous/organic partitioning affects yield, the enhanced aqueous solubility of p-methoxyphenylphosphinic acid relative to unsubstituted phenylphosphinic acid—as quantified by Wang et al. over temperature ranges from 303.35 K to 337.35 K—informs solvent selection for extraction, washing, and recrystallization steps [2]. This differential solubility is particularly relevant when designing purification workflows for phosphinic acid intermediates.

Surface Functionalization of Metal Oxides Requiring Para-Methoxy Orientation

For surface treatment of titania or other metal oxide films where the spatial orientation of the methoxy group affects binding geometry, the 4-methoxy (para) substitution pattern on (4-methoxyphenyl)phenylphosphinic acid may offer distinct coordination behavior compared to the 3-methoxy (meta) isomer, as inferred from structure-binding relationship studies on related methoxyphenylphosphinic acids .

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